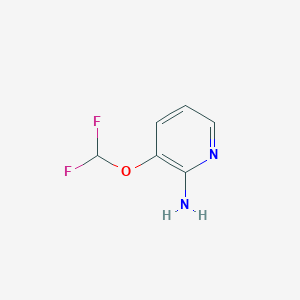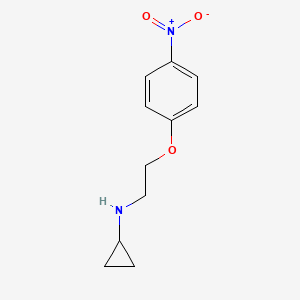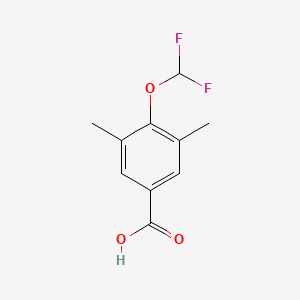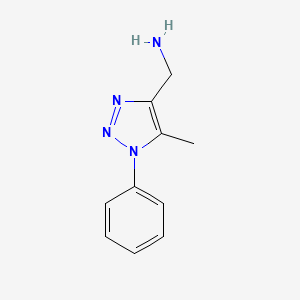
1-N-(2,4-二氟苯基)苯-1,2-二胺
描述
“1-N-(2,4-difluorophenyl)benzene-1,2-diamine” is a chemical compound with the molecular formula C12H10F2N2 . It is used in various chemical reactions and has several physical and chemical properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of “1-N-(2,4-difluorophenyl)benzene-1,2-diamine” consists of a benzene ring with two amine groups and a 2,4-difluorophenyl group . The presence of these functional groups can influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis
“1-N-(2,4-difluorophenyl)benzene-1,2-diamine” has a molecular weight of 220.22 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .科学研究应用
合成和材料特性
化学合成
该化合物参与化学合成,例如生产 N1-(5-氟-2,4-二硝基苯基)-N2-苯基-4-(三氟甲基)苯-1,2-二胺,展示了其在复杂有机反应中的效用 (Zissimou 和 Koutentis,2017).
聚合物合成
它用于合成新型聚酰亚胺,有助于开发具有溶解性和热稳定性等特定性能的材料 (Banerjee 等人,2003).
电化学应用
已经对该化合物衍生物在电化学合成中的研究进行了研究,表明在电化学中的潜在应用 (Sharafi-kolkeshvandi 等人,2016).
先进材料应用
荧光化学传感器
其结构被考虑用于开发荧光猝灭化学传感器,可用于检测 Ni2+ 和 Cu2+ 等金属离子 (Pawar 等人,2015).
聚酰亚胺薄膜
该化合物的变体是制造具有高热稳定性、机械强度和透明度等理想性能的聚酰亚胺薄膜不可或缺的,适用于电子和光电子领域 (Shao 等人,2007).
生化和药理研究
阿米巴杀灭活性
已经研究了一些衍生物的体外阿米巴杀灭活性,表明在医学研究和药物开发中具有潜力 (Kachroo 等人,1986).
缓蚀
该化合物的衍生物被评估了其抑制金属腐蚀的效率,突出了其工业应用 (Singh 和 Quraishi,2016).
作用机制
Target of Action
The compound “1-N-(2,4-difluorophenyl)benzene-1,2-diamine” is a type of aromatic diamine . Aromatic diamines are often used as precursors to many heterocyclic compounds
Biochemical Pathways
Without specific studies, it’s hard to say which biochemical pathways this compound might affect. Aromatic diamines can participate in various reactions, leading to the formation of heterocyclic compounds .
Pharmacokinetics
Factors such as its molecular weight (22022 g/mol ) and structure could influence these properties.
安全和危害
未来方向
生化分析
Biochemical Properties
1-N-(2,4-difluorophenyl)benzene-1,2-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in biochemical pathways. For instance, it may interact with enzymes involved in the metabolism of aromatic compounds, leading to changes in the metabolic flux. The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes and proteins it binds to .
Cellular Effects
1-N-(2,4-difluorophenyl)benzene-1,2-diamine has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it may impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of 1-N-(2,4-difluorophenyl)benzene-1,2-diamine involves its binding interactions with biomolecules. The compound exerts its effects by inhibiting or activating specific enzymes, leading to changes in gene expression and cellular function. For example, it may bind to the active site of an enzyme, preventing its normal function and leading to the accumulation of substrates or depletion of products. This inhibition can result in significant changes in cellular metabolism and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-N-(2,4-difluorophenyl)benzene-1,2-diamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its inhibitory effects on enzymes and proteins. Additionally, long-term exposure to the compound may result in adaptive changes in cellular function, such as upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of 1-N-(2,4-difluorophenyl)benzene-1,2-diamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant inhibition of enzymes and alterations in metabolic pathways. Toxic or adverse effects may be observed at high doses, including cellular toxicity and organ damage. Threshold effects are also noted, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
1-N-(2,4-difluorophenyl)benzene-1,2-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of aromatic compounds. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in the levels of metabolites. These interactions can result in altered energy production and utilization within cells .
Transport and Distribution
The transport and distribution of 1-N-(2,4-difluorophenyl)benzene-1,2-diamine within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its inhibitory effects on enzymes and proteins. Additionally, the compound’s distribution within tissues can affect its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 1-N-(2,4-difluorophenyl)benzene-1,2-diamine is essential for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with enzymes and proteins, as well as its overall inhibitory effects. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action .
属性
IUPAC Name |
2-N-(2,4-difluorophenyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-8-5-6-11(9(14)7-8)16-12-4-2-1-3-10(12)15/h1-7,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBSSHMFWJXZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile](/img/structure/B1414977.png)
![5,5-difluoro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraen-11-amine](/img/structure/B1414978.png)


![2-cyano-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B1414982.png)

![2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile](/img/structure/B1414985.png)
![3-{[(2-Methylpropoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B1414986.png)





